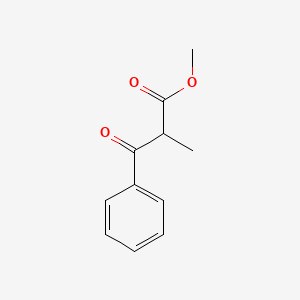Methyl 2-methyl-3-oxo-3-phenylpropanoate
CAS No.: 29540-54-3
Cat. No.: VC3998879
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29540-54-3 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 2-methyl-3-oxo-3-phenylpropanoate |
| Standard InChI | InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
| Standard InChI Key | ZYGFNEGLHJHNOK-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1=CC=CC=C1)C(=O)OC |
| Canonical SMILES | CC(C(=O)C1=CC=CC=C1)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Methyl 2-methyl-3-oxo-3-phenylpropanoate belongs to the class of β-ketoesters, featuring a ketone group adjacent to an ester moiety. The IUPAC name derives from its propanoate backbone, where the second carbon is substituted with a methyl group, and the third carbon forms a ketone bonded to a phenyl ring. Its structure is represented as:
The compound is also known by synonyms such as ethyl 2-benzoylpropionate and methyl α-benzoylpropionate, reflecting variations in ester groups or substitution patterns . X-ray crystallography and NMR studies confirm its planar conformation, stabilized by intramolecular hydrogen bonding between the keto and ester oxygen atoms .
Synthesis and Production
One-Pot Synthesis via Diazo Intermediates
A prominent synthesis route involves the reaction of methyl 2-diazo-3-oxo-3-phenylpropanoate with 2-methoxypropene under rhodium catalysis. This method, reported in a 2025 study, yields the target compound in 66% efficiency after silica gel chromatography (hexane:ethyl acetate = 20:1) . The mechanism proceeds through a Wolff rearrangement, generating a ketene intermediate that undergoes nucleophilic trapping by the vinyl ether.
Alternative Routes
Alternative approaches include:
-
Claisen condensation: Reaction of methyl phenylacetate with methyl acetate in the presence of sodium methoxide.
-
Oxidation of allylic alcohols: Using oxidizing agents like pyridinium chlorochromate (PCC) .
Optimization studies highlight reaction temperatures of 60–80°C and anhydrous conditions as critical for minimizing side products such as enol ethers .
Physical and Chemical Properties
Thermodynamic Parameters
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 1.080 g/cm³ | |
| Boiling Point | 279°C | |
| Refractive Index (nD²⁰) | 1.507–1.511 | |
| Vapor Pressure (25°C) | 0.00407 mmHg | |
| pKa | 10.93 ± 0.26 (predicted) |
The compound exists as a light orange to green viscous liquid at room temperature, with limited hygroscopicity . Its low vapor pressure suggests minimal volatility under standard laboratory conditions.
Solubility and Reactivity
Methyl 2-methyl-3-oxo-3-phenylpropanoate dissolves readily in polar aprotic solvents (e.g., DMSO, THF) but is insoluble in water . The β-ketoester group confers reactivity toward nucleophiles, enabling condensations to form heterocycles like pyrazoles and pyrroles. Under basic conditions, it undergoes hydrolysis to 3-oxo-3-phenylpropanoic acid .
Applications and Uses
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For example, its keto group participates in Michael additions to generate α,β-unsaturated ketones, key motifs in prostaglandin inhibitors .
Agrochemicals
In agrochemistry, it acts as a building block for herbicides and fungicides. Derivatives incorporating thioamide groups exhibit potent activity against Phytophthora infestans in potato crops .
Fragrance Industry
The phenylketone moiety contributes to musk-like odors, making it valuable in perfumery. Its stability in ethanol bases allows use in long-lasting cosmetic formulations .
Recent Research and Developments
Catalytic Asymmetric Synthesis
A 2025 study demonstrated enantioselective synthesis using chiral N-heterocyclic carbene (NHC) catalysts, achieving 92% ee for (R)-configured products . This advancement enables access to optically active intermediates for chiral drug synthesis.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, improving energy efficiency by 70% compared to conventional methods . Solvent-free conditions using ionic liquids further enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume